
3-(3,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H18N4O3S and its molecular weight is 430.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Characterization
Quinazoline derivatives and related compounds have been extensively synthesized and characterized for various scientific applications. For example, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their cytotoxic activity against cancer cell lines highlight the potential of quinazoline derivatives as anticancer agents (Deady et al., 2003). Another study on dibenzothiophene/oxide and quinoxaline/pyrazine derivatives emphasizes their use as electron-transport materials for organic light-emitting devices, showcasing the application of such compounds in materials science (Huang et al., 2006).
Biological Activities
The antimicrobial activity of new heterocyclic compounds, such as furothiazolo pyrimido quinazolinones, derived from visnagenone or khellinone, demonstrates the broad spectrum of biological activities of these compounds (Abu‐Hashem, 2018). Similarly, the synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents reflect the ongoing research into the therapeutic applications of quinazoline derivatives (Poorirani et al., 2018).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the 1,2,4-oxadiazole and thiophene moieties. The final step involves the attachment of the 3,5-dimethylphenyl group to the quinazoline ring system.", "Starting Materials": [ "2-aminobenzoic acid", "3,5-dimethylbenzoyl chloride", "2-aminothiophene", "N,N-dimethylformamide", "thionyl chloride", "sodium azide", "sodium hydroxide", "acetic anhydride", "acetic acid", "sodium nitrite", "sulfuric acid", "sodium bicarbonate", "potassium carbonate", "1,2-dichloroethane", "ethanol", "chloroform", "triethylamine", "methyl iodide", "sodium borohydride", "hydrochloric acid", "sodium sulfate", "magnesium sulfate", "diethyl ether", "water" ], "Reaction": [ "Synthesis of 2-aminobenzoic acid from anthranilic acid using sodium nitrite and sulfuric acid", "Synthesis of 2-(3,5-dimethylphenyl)quinazolin-4(3H)-one from 2-aminobenzoic acid and 3,5-dimethylbenzoyl chloride using potassium carbonate and 1,2-dichloroethane", "Synthesis of 3-(2-aminothiophen-3-yl)-1,2,4-oxadiazole from 2-aminothiophene, sodium azide, and acetic anhydride using acetic acid", "Synthesis of 3-(2-aminothiophen-3-yl)-1-((methylthio)methyl)-1,2,4-oxadiazole from 3-(2-aminothiophen-3-yl)-1,2,4-oxadiazole and thionyl chloride using N,N-dimethylformamide", "Synthesis of 3-(2-aminothiophen-3-yl)-1-((3-(methylthio)propyl)amino)-1,2,4-oxadiazole from 3-(2-aminothiophen-3-yl)-1-((methylthio)methyl)-1,2,4-oxadiazole and sodium azide using ethanol", "Synthesis of 3-(2-aminothiophen-3-yl)-1-((3-(methylthio)propyl)amino)-1,2,4-oxadiazole hydrochloride from 3-(2-aminothiophen-3-yl)-1-((3-(methylthio)propyl)amino)-1,2,4-oxadiazole and hydrochloric acid using diethyl ether", "Synthesis of 3-(2-aminothiophen-3-yl)-1-((3-(methylthio)propyl)amino)-1,2,4-oxadiazole thiocyanate from 3-(2-aminothiophen-3-yl)-1-((3-(methylthio)propyl)amino)-1,2,4-oxadiazole hydrochloride and sodium thiocyanate using water", "Synthesis of 3-(2-aminothiophen-3-yl)-1-((3-(methylthio)propyl)amino)-1,2,4-oxadiazole thiocyanate magnesium salt from 3-(2-aminothiophen-3-yl)-1-((3-(methylthio)propyl)amino)-1,2,4-oxadiazole thiocyanate and magnesium sulfate using water", "Synthesis of 3-(2-aminothiophen-3-yl)-1-((3-(methylthio)propyl)amino)-1,2,4-oxadiazole thiocyanate magnesium salt from 3-(2-aminothiophen-3-yl)-1-((3-(methylthio)propyl)amino)-1,2,4-oxadiazole thiocyanate magnesium salt and diethyl ether", "Synthesis of 3-(2-aminothiophen-3-yl)-1-((3-(methylthio)propyl)amino)-1,2,4-oxadiazole thiocyanate magnesium salt from 3-(2-aminothiophen-3-yl)-1-((3-(methylthio)propyl)amino)-1,2,4-oxadiazole thiocyanate magnesium salt and chloroform", "Synthesis of 3-(3,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione from 2-(3,5-dimethylphenyl)quinazolin-4(3H)-one, 3-(2-aminothiophen-3-yl)-1-((3-(methylthio)propyl)amino)-1,2,4-oxadiazole thiocyanate magnesium salt, and triethylamine using methyl iodide, sodium borohydride, sodium hydroxide, and sodium bicarbonate" ] } | |
CAS番号 |
1206992-77-9 |
分子式 |
C23H18N4O3S |
分子量 |
430.48 |
IUPAC名 |
3-(3,5-dimethylphenyl)-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C23H18N4O3S/c1-14-10-15(2)12-16(11-14)27-22(28)17-6-3-4-7-18(17)26(23(27)29)13-20-24-21(25-30-20)19-8-5-9-31-19/h3-12H,13H2,1-2H3 |
InChIキー |
XLVJGAVWNFAJGO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CS5)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Ethoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2431482.png)
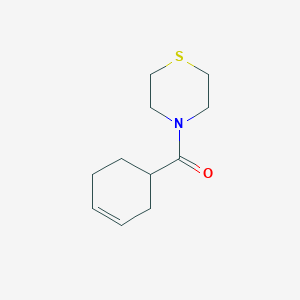
![3-[4-(Oxiran-2-ylmethoxy)phenyl]oxolane](/img/structure/B2431485.png)
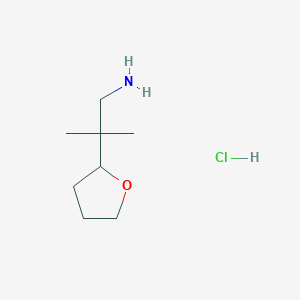
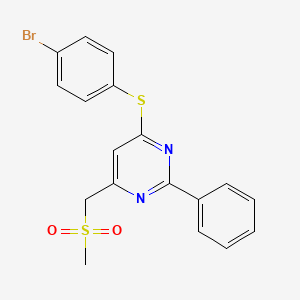
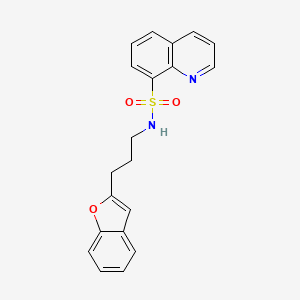
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2431491.png)
![ethyl 4-[[(E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2431493.png)
![3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2431494.png)
![[(R)-beta-Methyl-4-methoxyphenethyl]amine](/img/structure/B2431495.png)
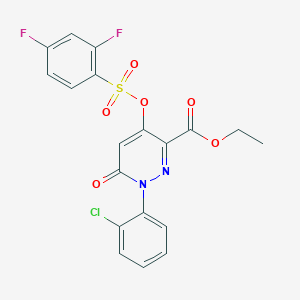
![2-[6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2431501.png)
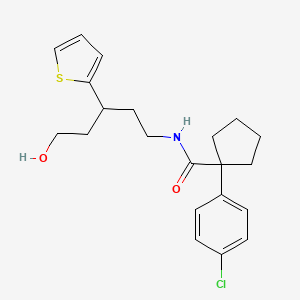
![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2431505.png)
